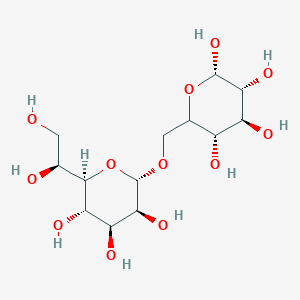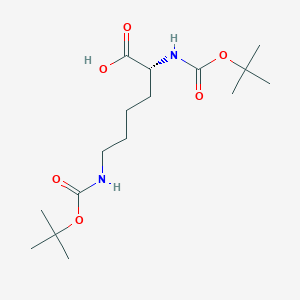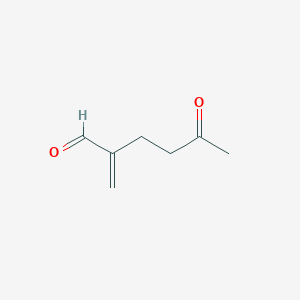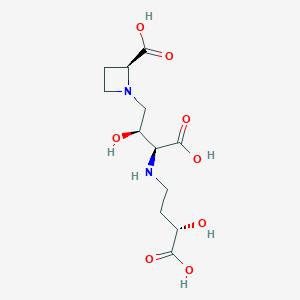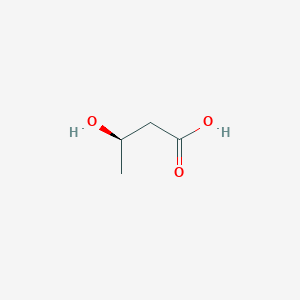
(R)-3-Hydroxybutanoic acid
Overview
Description
(R)-3-hydroxybutyric acid is the R-enantiomer of 3-hydroxybutyric acid. Involved in the synthesis and degradation of ketone bodies, it can be used as an energy source by the brain during hypoglycaemia, and for the synthesis of biodegradable plastics. It is a sex pheremone in the European spider Linyphia triangularis. It has a role as a human metabolite, a pheromone and a fungal metabolite. It is a ketone body and a 3-hydroxybutyric acid. It is a conjugate acid of a (R)-3-hydroxybutyrate. It is an enantiomer of a (S)-3-hydroxybutyric acid.
(R)-3-Hydroxybutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(R)-3-Hydroxybutyric acid is a natural product found in Annulohypoxylon truncatum, Homo sapiens, and other organisms with data available.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds like alpha-lipoic acid have been found to interact with various enzymes and molecular targets within the body .
Mode of Action
For instance, Alpha-Lipoic Acid, a similar compound, has been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy .
Biochemical Pathways
For example, Alpha-Lipoic Acid is known to play a role in aerobic metabolism, converting blood sugar (glucose) into energy using oxygen .
Pharmacokinetics
It’s important to note that the bioavailability and pharmacokinetics of such compounds can be influenced by various factors, including dosage, route of administration, and individual patient characteristics .
Result of Action
Similar compounds like alpha-lipoic acid have been found to have various effects, such as aiding in weight loss, managing blood sugar levels, and acting as powerful antioxidants .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
®-3-Hydroxybutanoic acid participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of short-chain fatty acids . The nature of these interactions is complex and multifaceted, often involving enzymatic catalysis and molecular binding.
Cellular Effects
The effects of ®-3-Hydroxybutanoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy .
Molecular Mechanism
The molecular mechanism of action of ®-3-Hydroxybutanoic acid is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to influence the phosphoinositide-3-kinase (PI3K)-AKT signaling cascade, which is crucial for glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Hydroxybutanoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, soil enzyme activities were found to significantly increase following afforestation and varied with temporal variation .
Dosage Effects in Animal Models
The effects of ®-3-Hydroxybutanoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, animal models are widely used to develop newer drugs for the treatment of diabetes and its complications .
Metabolic Pathways
®-3-Hydroxybutanoic acid is involved in several metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels. For example, it has been found to regulate glucose‒lipid metabolism by influencing short-chain fatty acids (SCFAs) .
Transport and Distribution
®-3-Hydroxybutanoic acid is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, natural compounds have been found to enrich SCFA-producing bacteria, inhibit harmful bacteria, and regulate operational taxonomic unit (OTU) abundance and the intestinal transport rate in the gut microbiota to affect SCFA content in the intestine .
Subcellular Localization
The subcellular localization of ®-3-Hydroxybutanoic acid and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, the subcellular localization of messenger RNAs (mRNAs) has proven to be a prevalent mechanism used in a variety of cell types in animal development .
Properties
IUPAC Name |
(3R)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMMWSBFZVSSR-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29435-48-1, 141455-97-2 | |
| Record name | Poly[(-)-3-hydroxybutyric acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29435-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Microbial poly(3-hydroxybutyrate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141455-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3041829 | |
| Record name | D-3-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
625-72-9 | |
| Record name | (R)-3-Hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybutanoic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-3-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTANOIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148ULJ1DF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50 °C | |
| Record name | 3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-3-Hydroxybutyric acid?
A1: The molecular formula of (R)-3-Hydroxybutyric acid is C4H8O3, and its molecular weight is 104.10 g/mol.
Q2: How can (R)-3-Hydroxybutyric acid be characterized spectroscopically?
A2: (R)-3-Hydroxybutyric acid can be characterized using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. FT-IR can identify functional groups like hydroxyl and carboxyl present in the molecule, while NMR provides detailed information about the arrangement of atoms and the molecule's stereochemistry.
Q3: What is the biological significance of (R)-3-Hydroxybutyric acid?
A3: (R)-3-Hydroxybutyric acid is a ketone body produced by the liver during periods of low glucose availability. It acts as an alternative energy source for various tissues, including the brain, heart, and muscles. [, ]
Q4: How does (R)-3-Hydroxybutyric acid interact with its targets to exert its effects?
A4: Research suggests that (R)-3-Hydroxybutyric acid might interact with specific receptors and signaling pathways. For instance, it has been linked to the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), which plays a role in regulating energy metabolism and inflammation. [, ]
Q5: What are the potential applications of (R)-3-Hydroxybutyric acid?
A5: (R)-3-Hydroxybutyric acid holds promise in various fields:
- Biomedicine: It could be used in the treatment of metabolic disorders, neurological diseases, and as a component of biocompatible materials. [, , ]
- Industrial Biotechnology: It serves as a precursor for the production of biodegradable plastics like poly[(R)-3-hydroxybutyrate] (PHB). [, , ]
Q6: How is (R)-3-Hydroxybutyric acid produced?
A6: (R)-3-Hydroxybutyric acid can be produced through different methods:
- Bacterial Fermentation: Several bacteria, including Ralstonia eutropha and Halomonas sp., naturally synthesize (R)-3-Hydroxybutyric acid as a storage compound. [, , ]
- Chemical Synthesis: Chemical synthesis routes, often starting from chiral precursors like (R)-3-hydroxybutyric acid, are also employed. []
Q7: What enzymes are involved in the degradation of (R)-3-Hydroxybutyric acid?
A7: Enzymes like poly(hydroxybutyrate) depolymerase (PHB depolymerase) are crucial for degrading poly[(R)-3-hydroxybutyrate] (PHB) into (R)-3-Hydroxybutyric acid. This process is essential for the biodegradation of PHB-based materials. [, , , , ]
Q8: What is poly[(R)-3-hydroxybutyrate] (PHB)?
A8: Poly[(R)-3-hydroxybutyrate] (PHB) is a biodegradable polyester naturally produced by various microorganisms as a carbon and energy reserve. It serves as a precursor to (R)-3-Hydroxybutyric acid upon degradation. [, , , ]
Q9: How does the molecular weight of PHB affect its properties?
A9: The molecular weight of PHB significantly influences its mechanical properties. High molecular weight PHB tends to be more brittle, while lower molecular weight versions exhibit increased flexibility. [, , ]
Q10: How can the properties of PHB be modified for specific applications?
A10: Various strategies can modify PHB's properties:
- Blending: Blending PHB with other polymers like poly(lactic acid) (PLA) or poly(ethylene glycol) (PEG) can improve its flexibility, processability, and degradation characteristics. [, , , ]
- Copolymerization: Introducing different monomer units into the PHB chain can alter its crystallinity, melting point, and degradation behavior. [, ]
Q11: How does the crystallinity of PHB affect its biodegradability?
A11: The degree of crystallinity in PHB influences its degradation rate. Higher crystallinity typically leads to slower degradation, while less crystalline or amorphous PHB degrades more rapidly. This is because the more ordered structure of crystalline regions makes it harder for enzymes to access and break down the polymer chains. [, , , ]
Q12: What factors can affect the rate of enzymatic degradation of PHB?
A12: Several factors influence the enzymatic degradation of PHB:
- Enzyme Type and Concentration: The specific PHB depolymerase used and its concentration significantly impact degradation rates. Different depolymerases exhibit varying affinities for PHB. [, , ]
- pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Deviations from these optima can affect degradation rates. [, ]
- Surface Area: Materials with a higher surface area generally degrade faster due to increased enzyme accessibility. []
Q13: What are the potential applications of PHB and its copolymers in biomedicine?
A13: PHB and its copolymers are being investigated for various biomedical applications due to their biodegradability and biocompatibility:
- Tissue Engineering Scaffolds: Porous PHB-based scaffolds can guide tissue regeneration in bone, cartilage, and wound healing applications. [, , ]
- Drug Delivery Systems: PHB-based microspheres and nanoparticles offer controlled drug release capabilities for targeted therapies. [, ]
Q14: What is the environmental impact of PHB compared to traditional plastics?
A14: PHB presents a more sustainable alternative to conventional petroleum-based plastics due to its biodegradability and renewable feedstock origin. PHB degrades into non-toxic byproducts, reducing plastic waste accumulation in the environment. [, , ]
Q15: How are PHB-based materials recycled or managed as waste?
A15: PHB-based materials can be managed through various methods:
- Composting: PHB readily biodegrades under composting conditions, breaking down into carbon dioxide, water, and biomass. []
- Biogas Production: Anaerobic digestion of PHB can generate biogas, a renewable energy source. []
- Mechanical Recycling: Depending on the specific PHB type and application, mechanical recycling might be feasible for certain products. []
Q16: What are some of the analytical techniques used to characterize and quantify (R)-3-Hydroxybutyric acid and PHB?
A16: Researchers employ various techniques for analysis:
- Chromatography: Gas chromatography (GC) and liquid chromatography (LC) methods, often coupled with mass spectrometry (MS), enable the separation and quantification of (R)-3-Hydroxybutyric acid in various matrices. [, , ]
- Spectroscopy: Techniques like FTIR, NMR, and X-ray diffraction are used to characterize the structure, crystallinity, and morphology of PHB. [, , ]
Q17: What are some current research areas focusing on (R)-3-Hydroxybutyric acid and PHB?
A17: Ongoing research explores diverse avenues:
- Metabolic Engineering: Scientists are engineering microorganisms to enhance (R)-3-Hydroxybutyric acid and PHB production, aiming for higher yields and cost-effectiveness. [, ]
- Material Science: Researchers continue to develop and optimize PHB-based materials with tailored properties for specific applications in biomedicine, packaging, and other sectors. [, ]
- Microbiome Studies: The role of (R)-3-Hydroxybutyric acid as a signaling molecule in the gut microbiome and its influence on human health is a growing area of investigation. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)


